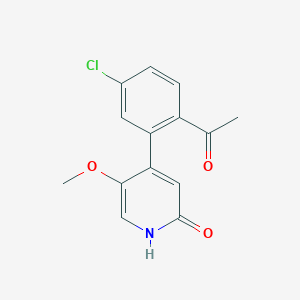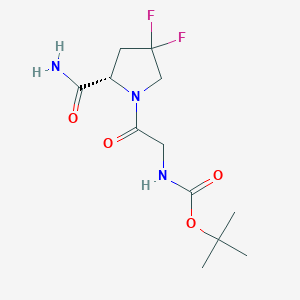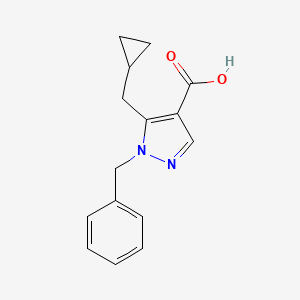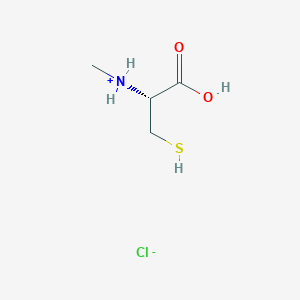![molecular formula C10H15Br2NO2 B8085190 3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane](/img/structure/B8085190.png)
3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane is a bicyclic compound containing nitrogen and bromine atoms. It is a derivative of 3-azabicyclo[3.1.0]hexane, which is a structure commonly found in various biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group and bromine atoms makes this compound a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of suitable precursors under specific conditions. For example, the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate yields bromoacetate, which can then be further reacted with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate. This intermediate undergoes intramolecular cyclopropanation using transition metal catalysis, such as Ru(II) or Co(II), to yield the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and scalability. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or modify the bicyclic structure.
Oxidation Reactions: Oxidation can introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or alkoxide derivatives, while reduction reactions can produce dehalogenated or modified bicyclic compounds.
Scientific Research Applications
3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound can be used to study the biological activity of bicyclic structures and their interactions with biological targets.
Medicine: It is a valuable intermediate in the development of pharmaceuticals, particularly those targeting neurological and antiviral pathways.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of 3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The presence of the Boc protecting group and bromine atoms can influence its reactivity and binding affinity, making it a versatile compound for studying various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A similar compound used in antiviral medications such as boceprevir and pf-07321332.
tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Another bicyclic compound with a different substituent pattern.
exo-3-Boc-6-aminomethyl-3-azabicyclo[3.1.0]hexane: A derivative with an aminomethyl group instead of bromine atoms.
Uniqueness
3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane is unique due to the presence of both the Boc protecting group and bromine atoms, which provide distinct reactivity and synthetic utility.
Properties
IUPAC Name |
tert-butyl 6,6-dibromo-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Br2NO2/c1-9(2,3)15-8(14)13-4-6-7(5-13)10(6,11)12/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKSKTCGMJQQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8085112.png)
![6-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8085115.png)
![7-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8085121.png)
![3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B8085131.png)
![Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B8085137.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile](/img/structure/B8085148.png)





![3-Chloro-2-(6-azaspiro[2.5]octan-6-yl)aniline](/img/structure/B8085206.png)

